

ANT2681 Demonstrates Potent In Vivo Efficacy in Preclinical Infection Models

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A comprehensive analysis of preclinical data highlights the promise of **ANT2681**, a novel metallo-β-lactamase (MBL) inhibitor, in restoring the activity of meropenem against challenging Gram-negative pathogens. When administered in combination with meropenem, **ANT2681** effectively combats infections caused by New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales in established murine infection models.

This guide provides a detailed comparison of the in vivo efficacy of the meropenem-**ANT2681** combination against key alternative treatments. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.

Executive Summary

Carbapenem resistance, particularly driven by the production of MBLs like NDM, poses a significant threat to global public health. **ANT2681**, in combination with the carbapenem antibiotic meropenem, has emerged as a promising therapeutic strategy. Preclinical studies utilizing the neutropenic murine thigh infection model have demonstrated a significant reduction in bacterial burden, underscoring the potential of this combination for treating infections caused by NDM-producing bacteria.

In Vivo Efficacy of Meropenem-ANT2681

The neutropenic murine thigh infection model is a standard and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents. In this model, mice are rendered



neutropenic to mimic an immunocompromised state, and the thigh muscle is infected with a specific bacterial strain. The efficacy of the treatment is then assessed by measuring the reduction in the number of colony-forming units (CFU) in the infected tissue over a 24-hour period.

Published studies have consistently shown the potent in vivo efficacy of the meropenem-**ANT2681** combination against NDM-producing Enterobacterales.

| Treatment Group | Dosing Regimen | Bacterial Strain | Bacterial Load Reduction (log ₁₀ CFU/thigh) | Citation |
|----------------------------|--|---------------------------|---|----------|
| Meropenem + ANT2681 | Meropenem 50 mg/kg q4h (s.c.) + ANT2681 89 mg/kg q4h (i.v.) | NDM-1-positive E. coli | >1.5 | [1] |
| Meropenem (monotherapy) | 50 mg/kg q4h (s.c.) | NDM-producing E. coli | Minimal antibacterial effect (stasis) | [1][2] |
| No Treatment | - | NDM-1-positive E. coli | Growth | [1] |

Comparison with Alternative Therapies

While direct head-to-head in vivo comparative studies are limited, existing data for alternative treatments against NDM-producing pathogens provide a basis for contextualizing the efficacy of meropenem-ANT2681.



| Treatment | Infection Model | Bacterial Strain(s) | Key In Vivo Efficacy Findings | Citation |
|--|--------------------------------------|---|---|----------|
| Ceftazidime- Avibactam + Aztreonam | Mouse infection model | NDM-, IMP-, KPC+IMP-, KPC+NDM- producing strains | Reduced mortality and prolonged lifespan of infected mice. | [3][4] |
| Cefiderocol | Neutropenic murine thigh model | Gram-negative isolates (including Enterobacterales | Bacterial stasis or ≥1 log10 reduction for isolates with MICs of ≤4 µg/ml. | [5] |

It is important to note that the experimental conditions, including the specific bacterial strains and dosing regimens, may vary between studies, making direct comparisons challenging. However, the available data suggests that meropenem-**ANT2681** demonstrates robust in vivo activity comparable to other emerging treatment options for NDM-producing infections.

Experimental Protocols Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model used to assess the efficacy of antimicrobial agents.[6]

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[7]
- Infection: Mice are anesthetized and a suspension of the challenge organism, typically an NDM-producing Klebsiella pneumoniae or E. coli strain, is injected into the thigh muscle. The inoculum is prepared to achieve a starting bacterial concentration of approximately 10⁶ to 10⁷ CFU/thigh.[7][8]

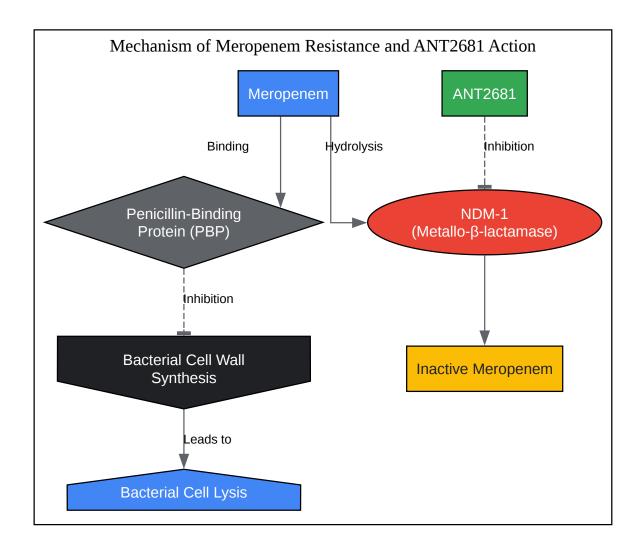


- Treatment: Treatment with the investigational drug (e.g., meropenem-ANT2681) or comparator agents is initiated at a specified time point post-infection, often 2 hours. Drugs are administered via appropriate routes (e.g., subcutaneous for meropenem, intravenous for ANT2681) at specified dosing intervals for 24 hours.[1]
- Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the
 infected thigh muscle is aseptically removed and homogenized. The homogenate is then
 serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh).
 The change in log₁₀ CFU/thigh from the start of treatment is calculated to determine the
 efficacy of the antimicrobial agent.[7]

Visualizing the Pathway and Process

To better illustrate the underlying mechanism and experimental procedures, the following diagrams are provided.

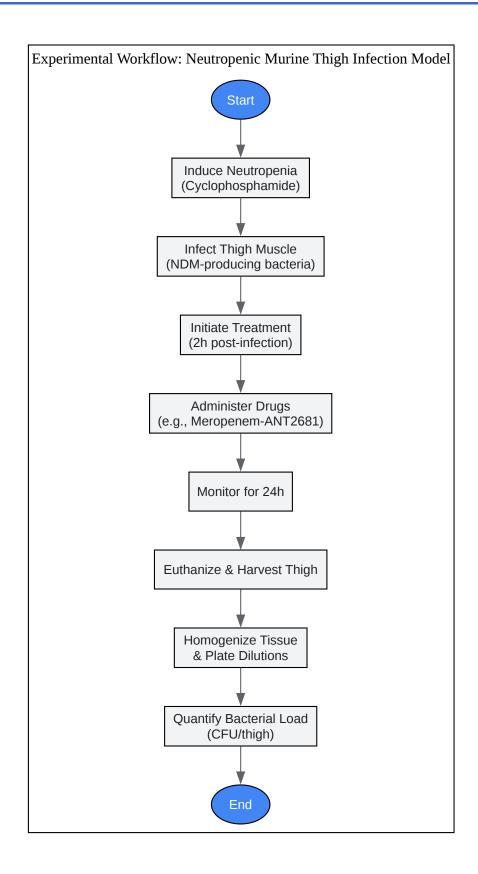




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Caption: Mechanism of **ANT2681** action in overcoming NDM-1 mediated meropenem resistance.





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Caption: Workflow of the neutropenic murine thigh infection model for efficacy testing.



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